molecular formula C20H21NO4 B10901863 N-(furan-2-ylmethyl)-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

N-(furan-2-ylmethyl)-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

Cat. No.: B10901863
M. Wt: 339.4 g/mol
InChI Key: VWUMUGWVMVXDQT-UHFFFAOYSA-N
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Description

N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by the presence of furan and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under catalytic conditions to form an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of an alkali and a catalyst to yield another intermediate. Finally, this intermediate undergoes treatment with isopropyl magnesium halide to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific structural features, such as the presence of both furan and phenoxy groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H21NO4/c1-14(2)15-5-7-16(8-6-15)24-13-18-9-10-19(25-18)20(22)21-12-17-4-3-11-23-17/h3-11,14H,12-13H2,1-2H3,(H,21,22)

InChI Key

VWUMUGWVMVXDQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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